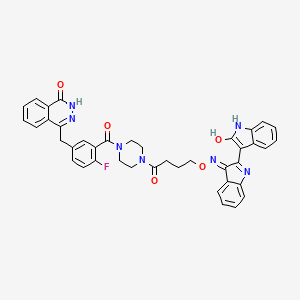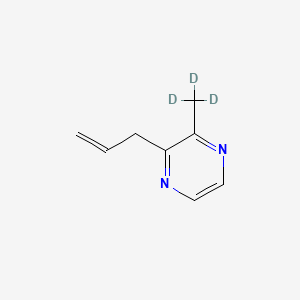
Parp1-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp1-IN-16 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to exploit synthetic lethality in tumor cells with defective DNA repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-16 involves multiple steps, including halogenation, esterification, and hydrolysis reactions. One of the key intermediates in the synthesis is 6-chloro-5-nitronicotinic acid methyl ester, which is prepared by dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and methanol under controlled temperature conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Parp1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Parp1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase 1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of poly (ADP-ribose) polymerase 1 in cellular stress responses and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly (ADP-ribose) polymerase 1.
作用機序
Parp1-IN-16 exerts its effects by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the base excision repair pathway and the regulation of chromatin structure .
類似化合物との比較
Parp1-IN-16 is compared with other poly (ADP-ribose) polymerase 1 inhibitors such as olaparib, talazoparib, niraparib, rucaparib, and veliparib. While all these compounds share the common mechanism of poly (ADP-ribose) polymerase 1 inhibition, this compound exhibits higher selectivity and potency in certain cellular contexts. This uniqueness makes it a valuable tool in both research and therapeutic applications .
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
特性
分子式 |
C40H34FN7O5 |
|---|---|
分子量 |
711.7 g/mol |
IUPAC名 |
4-[[4-fluoro-3-[4-[4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+ |
InChIキー |
IWXKAQLLVWIQNP-YSYMSCJYSA-N |
異性体SMILES |
C1CN(CCN1C(=O)CCCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
正規SMILES |
C1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)

![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)




